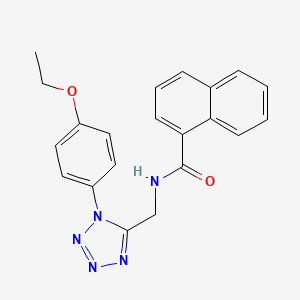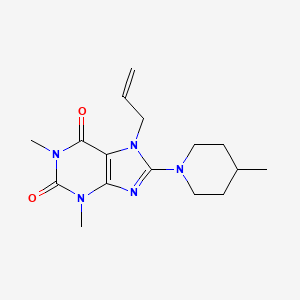
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, also known as TFPAM-13, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. TFPAM-13 is a small molecule that has shown promising results in various studies, including its ability to modulate protein-protein interactions and its potential use in drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research into heterocyclic compounds, including those related to pyrroles, furans, and thiophenes, has demonstrated the importance of these structures in medicinal chemistry and materials science. For example, studies have shown the synthesis of β-aryl-α-dimethoxyphosphoryl-γ-lactams via intramolecular cyclization, showcasing the potential for creating complex molecules with significant biological activity (Cinar et al., 2017). Similarly, research into the reactions of furan-3-ones with 2,3-diaminopyridine derivatives has expanded the toolkit available for synthesizing novel heterocyclic structures with diverse potential applications (Sacmacl et al., 2012).
Electrochemical Properties and Applications : The exploration of electrochemical properties in heterocyclic compounds has led to insights into their potential use in electronic and optoelectronic devices. For instance, studies on electron delocalization in heterocyclic core systems have highlighted their role in electrochemical communication, which could be pivotal in designing new materials for energy storage and conversion (Hildebrandt et al., 2011).
Antioxidative Activity : The antioxidative properties of heterocyclic compounds have been investigated, particularly those derived from coffee volatiles produced by the Maillard reaction. Research has shown that pyrroles, for instance, exhibit significant antioxidant activity, which could have implications for food preservation and the development of health supplements (Yanagimoto et al., 2002).
Potential Therapeutic Applications
Antiprotozoal Agents : Novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and assessed for their antiprotozoal activity. These studies indicate the potential for developing new treatments for parasitic infections, with some compounds showing strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma and Plasmodium species (Ismail et al., 2004).
Antipsychotic Agents : Research into piperazinylalkyl heterocycles has suggested their potential as antipsychotic agents. These compounds, exhibiting affinity for both D2 and 5-HT1A receptors without causing extrapyramidal side effects, highlight the role of heterocyclic chemistry in developing novel treatments for psychiatric disorders (Scott et al., 1995).
Insecticidal Applications : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and tested against the cotton leafworm, demonstrating the potential of such compounds in agricultural applications as insecticides (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(21-11)10-5-6-22-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKCTSHUQVGZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)




![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)


![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)


